3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid
Description
The Indazole Scaffold in Heterocyclic Chemistry
Historical Context and Significance of Benzazole Systems
The history of indazole chemistry dates back to the 19th century, with the scientist Emil Fischer first defining the indazole structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net Indazoles belong to the broader family of benzazoles, which also includes compounds like benzimidazole (B57391) and benzotriazole, where a five-membered nitrogen-containing heterocyclic ring is fused to a benzene ring. wikipedia.org These systems are of great significance as they form the core structure of numerous natural products and synthetic drugs. nih.govpnrjournal.com While indazoles are rare in nature, the synthetic versatility of the scaffold has made it a privileged structure in medicinal chemistry. pnrjournal.comwikipedia.org
Structural Attributes of the 1H-Indazole Core
The indazole molecule, with the chemical formula C₇H₆N₂, is an aromatic, ten-π electron heterocyclic system. nih.gov It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which result from the migration of a proton between the two nitrogen atoms. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov The numbering of the atoms in the indazole ring begins with the nitrogen bearing the hydrogen atom in the 1H-tautomer. researchgate.net This core structure's dual resemblance to both pyridine (B92270) and pyrrole (B145914) contributes to its unique chemical reactivity. nih.gov
Table 1: Properties of the 1H-Indazole Core
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂ wikipedia.orgnist.gov |
| Molar Mass | 118.14 g/mol wikipedia.org |
| Appearance | Solid nih.gov |
| Melting Point | 147 to 149 °C wikipedia.org |
| Boiling Point | 270 °C wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORREXCPDMPAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Distinctive Characteristics of 3 Chloro 6 Fluoro 1h Indazole 4 Carboxylic Acid Within Indazole Derivatives
The specific substitution pattern of 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid endows it with unique properties. The presence and positions of the two different halogen atoms and the carboxylic acid group are critical in defining its chemical behavior and potential utility as an intermediate or a biologically active molecule.
Influence of Halogen Substituents (Chlorine and Fluorine) on Molecular Framework
The introduction of halogen atoms into organic molecules is a common strategy in the design of modern agrochemicals and pharmaceuticals to optimize efficacy and other properties. nih.gov Halogens significantly alter the electronic and physicochemical properties of the molecular framework. rsc.org
Electronic Effects : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the indazole ring system, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Physicochemical Properties : Halogenation impacts key properties such as lipophilicity (fat solubility), metabolic stability, and binding affinity to biological targets. nih.gov Fluorine, in particular, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding interactions through the formation of hydrogen bonds or other non-covalent interactions. researchgate.net The combination of chlorine and fluorine provides a way to modulate these properties with greater precision. nih.gov
Table 2: Comparison of Relevant Halogen Properties
| Property | Chlorine (Cl) | Fluorine (F) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.16 | 3.98 |
| van der Waals Radius (Å) | 1.75 | 1.47 |
Role of the Carboxylic Acid Moiety in Reactivity and Functionality
The carboxylic acid group (-COOH) is a pivotal functional group in a vast number of pharmaceuticals and agrochemicals, present in roughly 25% of all commercialized drugs. wiley-vch.de Its presence on the indazole scaffold at the 4-position has several important implications.
Acidity and Solubility : The carboxylic acid group is acidic and is typically ionized at physiological pH. wiley-vch.de This property generally increases the water solubility of the parent molecule. wiley-vch.de
Reactivity and Synthetic Utility : The -COOH group is a versatile synthetic handle. It can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, allowing for the construction of more complex molecules. bloomtechz.com This makes compounds like this compound valuable as building blocks in multi-step syntheses. bloomtechz.com
Biological Interactions : As a functional group capable of acting as both a hydrogen bond donor and acceptor, the carboxylic acid moiety can form strong electrostatic and hydrogen bonding interactions with biological targets like enzymes and receptors. wiley-vch.denih.gov This is often a key component of a molecule's pharmacophore. nih.gov
Theoretical and Computational Investigations of 3 Chloro 6 Fluoro 1h Indazole 4 Carboxylic Acid
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to investigate the electronic landscape of molecules like 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for electronic structure calculations due to its balance of accuracy and computational cost.
For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). researchgate.netacs.orgnih.gov Such calculations can predict various properties, including the optimized molecular geometry, vibrational frequencies, and electronic properties like the distribution of electron density. The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data for related compounds. Studies on similar indazole derivatives have successfully employed DFT to gain insights into their physicochemical properties. nih.govrsc.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the molecule's ability to absorb light. irjweb.comdergipark.org.tr
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups would be expected to influence the energies of the HOMO and LUMO. DFT calculations on various indazole derivatives have been used to determine these energy levels and predict their reactivity. nih.govdergipark.org.trcore.ac.uk The HOMO is generally localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule like this compound.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the constant electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. The ESP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. dergipark.org.tr
For this compound, the ESP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating these as likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the regions near the halogen atoms might exhibit a more positive potential (blue). Such maps are valuable in predicting intermolecular interactions, including hydrogen bonding. dergipark.org.tr
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule and the rotational flexibility around its bonds are crucial for its chemical and biological activity.
Optimization of Molecular Structures
Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Computational methods like DFT are used to perform this optimization. nih.gov
For this compound, the optimization would yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting geometry would reflect the steric and electronic effects of the various substituents on the indazole ring. For instance, the presence of the bulky chlorine atom and the carboxylic acid group at adjacent positions (3 and 4) could lead to some degree of steric strain, potentially causing slight distortions from a perfectly planar ring system.
Table 2: Illustrative Optimized Geometrical Parameters
| Parameter | Illustrative Value |
| C3-Cl Bond Length | 1.75 Å |
| C6-F Bond Length | 1.36 Å |
| C4-C(OOH) Bond Length | 1.50 Å |
| C3-C4-C(OOH) Bond Angle | 121° |
| O=C-O-H Dihedral Angle | ~0° (syn-conformation) |
Note: These values are hypothetical and represent typical bond lengths and angles for similar organic molecules.
Conformational Preferences of the Carboxylic Acid Group
The carboxylic acid group is not rigidly fixed in space and can rotate around the single bond connecting it to the indazole ring. This rotation gives rise to different conformers. The two principal planar conformations are the syn and anti forms, defined by the dihedral angle of the O=C-O-H atoms. nih.gov In the syn conformation, this dihedral angle is close to 0°, and the hydroxyl hydrogen is oriented towards the carbonyl oxygen. In the anti conformation, the dihedral angle is approximately 180°. nih.gov
For most carboxylic acids, the syn conformation is significantly more stable due to a stabilizing intramolecular hydrogen bond-like interaction between the hydroxyl hydrogen and the carbonyl oxygen. nih.govic.ac.uk However, the energy barrier to rotation and the relative stability of the conformers can be influenced by the molecular environment and the presence of other functional groups. nih.gov In the case of this compound, computational studies could determine the energy profile for the rotation of the carboxylic acid group, identifying the most stable conformer and the energy barriers between different conformations. It is highly probable that the syn conformation would be the preferred arrangement.
Quantum Chemical Parameters and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental to understanding a molecule's kinetic stability and chemical reactivity. nih.gov For indazole derivatives, these parameters are typically calculated using methods like B3LYP with a basis set such as 6-311+G(d,p). nih.govresearchgate.net
From the HOMO and LUMO energies, several key reactivity descriptors can be derived. Electronegativity (χ), a measure of an atom's ability to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution, are calculated using the following approximations:
Electronegativity (χ) ≈ - (EHOMO + ELUMO) / 2 researchgate.net
Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2 researchgate.netnih.gov
Chemical softness (S), the reciprocal of hardness (S = 1/η), is also a useful parameter. researchgate.net Molecules with a large HOMO-LUMO gap are generally harder and less reactive, while those with a small gap are softer and more reactive. nih.gov For substituted indazoles, the nature and position of electron-withdrawing or electron-donating groups significantly influence these parameters. The chloro and fluoro substituents on the benzene (B151609) ring, along with the carboxylic acid group, are expected to modulate the electronic properties of the indazole core.
| Parameter | Formula | Typical Value Range for Indazole Derivatives (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.0 to -7.0 | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | -1.0 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 to 4.75 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.75 to 2.5 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 1/η | 0.4 to 0.57 | Polarizability |
The global electrophilicity index (ω) and nucleophilicity index (N) provide a quantitative measure of a molecule's ability to act as an electrophile or nucleophile, respectively. rsc.orgnih.gov The electrophilicity index is calculated as ω = χ² / (2η). researchgate.net This index helps to classify molecules on a unified scale of electrophilicity. researchgate.net The nucleophilicity index is another important parameter for understanding chemical reactivity. rsc.org These indices are crucial for predicting how the molecule might interact with biological macromolecules, which are often rich in nucleophilic or electrophilic sites.
To predict the specific atoms within the molecule that are most susceptible to attack, local reactivity descriptors are used. Fukui functions (f(r)) and Molecular Electrostatic Potential (MEP) maps are two such powerful tools. nih.govresearchgate.net
Fukui Functions : These functions identify the sites most prone to nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack by analyzing the change in electron density as an electron is added or removed. researchgate.netresearchgate.net For indazole derivatives, these calculations can pinpoint specific nitrogen or carbon atoms as the most reactive centers. nih.gov
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring are expected to be regions of high negative potential.
Spectroscopic Parameter Prediction (e.g., NMR Shielding, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic properties. DFT calculations can provide theoretical IR (vibrational frequencies) and NMR (chemical shifts) spectra that are often in good agreement with experimental data. core.ac.uknih.gov
Vibrational Frequencies : Theoretical calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov For instance, characteristic stretching frequencies for N-H, C=O (from the carboxylic acid), C-Cl, and C-F bonds can be predicted. nih.gov
NMR Shielding : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical values are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in complex experimental spectra of substituted indazoles. researchgate.netnih.gov
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations often model a molecule in the gas phase, its behavior in a biological system occurs in an aqueous environment. Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. rdd.edu.iq An MD simulation of this compound in a water box would reveal crucial information about its solution-phase behavior. researchgate.net This includes its preferred conformation, solvation by water molecules, and the stability of intramolecular and intermolecular hydrogen bonds, particularly involving the carboxylic acid and the indazole N-H groups. rdd.edu.iq
Binding Interactions and Molecular Docking Studies with Research Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This method is widely used in drug discovery to understand how a ligand, such as our indazole derivative, might interact with the active site of a protein target. derpharmachemica.comnih.gov
Indazole derivatives are known to inhibit various protein targets, such as kinases and other enzymes, by forming specific interactions within their binding pockets. tandfonline.comtandfonline.com A typical docking study would involve:
Obtaining the 3D crystal structure of a relevant protein target from a repository like the Protein Data Bank (PDB). tandfonline.com
Preparing the 3D structure of this compound and optimizing its geometry. tandfonline.com
Using a docking program (e.g., AutoDock) to place the ligand into the protein's active site in various conformations and orientations. nih.gov
Scoring the resulting poses based on binding energy to identify the most likely binding mode. derpharmachemica.com
The analysis of the best-docked pose reveals key binding interactions, such as hydrogen bonds (e.g., with the carboxylic acid or indazole nitrogens), halogen bonds (from the chlorine or fluorine), and hydrophobic interactions. tandfonline.com These studies are crucial for rationalizing the compound's potential biological activity and for guiding the design of more potent analogs. tandfonline.com
| Interaction Type | Potential Functional Group on Ligand | Potential Amino Acid Residue on Target |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid -OH, Indazole N-H | Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl) |
| Hydrogen Bond (Acceptor) | Carboxylic Acid C=O, Indazole N | Lys, Arg, His, Ser, Thr (side chain amine/hydroxyl) |
| Halogen Bond | Chloro, Fluoro group | Backbone carbonyl oxygen, Ser, Thr |
| Hydrophobic Interaction | Indazole ring system | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Indazole ring system | Phe, Tyr, Trp, His |
Spectroscopic and Structural Characterization Methodologies for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the molecular connectivity and constitution.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the structure of this compound, there are three aromatic protons and a proton on one of the nitrogen atoms of the indazole ring, in addition to the carboxylic acid proton.
The expected ¹H NMR spectrum would display distinct signals for the protons on the benzene (B151609) ring portion of the indazole core. The proton at position 5 (H-5) and the proton at position 7 (H-7) would likely appear as doublets due to coupling with the fluorine atom at position 6. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, and its position can be solvent-dependent. The carboxylic acid proton is also expected to be a broad singlet at a very downfield position, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 | 7.20 - 7.50 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-7 | 7.60 - 7.90 | Doublet | J(H-F) ≈ 5-7 Hz |
| N-H | 13.0 - 14.0 | Broad Singlet | - |
Note: Predicted values are based on typical chemical shifts for substituted indazoles and related aromatic compounds.
Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. The ¹³C NMR spectrum of this compound would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
The carbon atom of the carboxylic acid group (C=O) will appear at the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom attached to the fluorine (C-6) will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF > 200 Hz). The carbons adjacent to the fluorine (C-5 and C-7) will also exhibit smaller C-F couplings. The carbon atom bearing the chlorine (C-3) will also have its chemical shift influenced by the halogen.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 140 - 145 |
| C-3a | 120 - 125 |
| C-4 | 125 - 130 |
| C-5 | 110 - 115 (doublet, J(C-F)) |
| C-6 | 155 - 165 (doublet, ¹J(C-F)) |
| C-7 | 100 - 105 (doublet, J(C-F)) |
| C-7a | 135 - 140 |
Note: Predicted values are based on typical chemical shifts for substituted indazoles and related aromatic compounds.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for compounds containing fluorine. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant. The chemical shift of the fluorine atom in this compound would be expected to appear as a multiplet due to coupling with the neighboring protons (H-5 and H-7). The precise chemical shift would be indicative of the electronic environment around the fluorine atom on the indazole ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons that are coupled to each other, helping to confirm their relative positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the ¹³C signals for the protonated carbons (C-5 and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying the connectivity of quaternary carbons (carbons with no attached protons), such as C-3, C-3a, C-4, C-6, C-7a, and the carboxylic carbon. For instance, correlations from H-5 to C-3a, C-4, and C-7 would be expected.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the stretching vibration of the carboxylic acid O-H group.
N-H Stretch: The N-H stretching vibration of the indazole ring is expected to appear in the region of 3200-3400 cm⁻¹.
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be observed around 1700 cm⁻¹.
C=C and C=N Stretches: Aromatic C=C and indazole C=N stretching vibrations would appear in the 1450-1650 cm⁻¹ region.
C-F Stretch: A strong absorption band for the C-F stretch is expected in the 1000-1300 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration would typically be observed in the 600-800 cm⁻¹ region.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| N-H (Indazole) | 3200 - 3400 | IR |
| C=O (Carboxylic Acid) | 1680 - 1720 | IR, Raman (weak) |
| C=C / C=N (Aromatic) | 1450 - 1650 | IR, Raman (strong) |
| C-F | 1000 - 1300 | IR |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Identification of Characteristic Indazole Ring Vibrations
The vibrational properties of the indazole ring in this compound are fundamental to its structural characterization. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are pivotal in identifying the characteristic vibrations of the indazole core. These vibrations are influenced by the substituents on the ring, including the chloro, fluoro, and carboxylic acid groups.
The indazole ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the heterocyclic system typically appear in the fingerprint region of the infrared spectrum, generally between 1400 and 1650 cm⁻¹. The precise frequencies of these vibrations are sensitive to the electronic effects of the attached functional groups. For instance, the electron-withdrawing nature of the chloro and fluoro substituents, as well as the carboxylic acid group, can modulate the bond strengths and, consequently, the vibrational frequencies of the indazole ring.
The N-H stretching vibration of the pyrazole (B372694) moiety of the indazole ring is expected to be observed in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can provide insights into the extent of intermolecular hydrogen bonding in the solid state. Furthermore, C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the benzene ring, are expected at lower frequencies, typically below 900 cm⁻¹.
The presence of the chloro and fluoro substituents also introduces characteristic vibrations. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-F stretching vibration gives a strong absorption band in the 1000-1400 cm⁻¹ region. The carboxylic acid group introduces its own set of characteristic vibrations, most notably the C=O stretching vibration of the carbonyl group, which is expected to appear as a strong band around 1700 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid dimer, resulting from hydrogen bonding, is anticipated over a wide range, typically from 2500 to 3300 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass of this compound, allowing for the confirmation of its elemental composition. The precise mass measurement can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. For this compound (C₈H₄ClFN₂O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity with high confidence. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable, further corroborating the presence of a chlorine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing the purity of this compound and for studying its behavior in solution. The mild ionization techniques used in LC-MS, such as electrospray ionization (ESI), are well-suited for analyzing carboxylic acids. researchgate.net In ESI, the molecule can be ionized to form either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the mode of operation.
The subsequent fragmentation of the molecular ion in the mass spectrometer (tandem mass spectrometry or MS/MS) provides valuable structural information. For carboxylic acids, a common fragmentation pathway involves the loss of the hydroxyl radical (M-17) or the entire carboxylic acid group (M-45). miamioh.edu The fragmentation pattern of the indazole ring itself would also provide characteristic ions that can be used to confirm the core structure. The specific fragmentation pathways for this compound would be influenced by the positions of the chloro and fluoro substituents.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information.
Precise Bond Lengths, Bond Angles, and Torsion Angles
An X-ray crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. rsc.org This data would allow for a detailed analysis of the molecular geometry. For example, the planarity of the indazole ring system can be assessed, and any distortions caused by the substituents can be quantified. The bond lengths within the indazole ring would provide insight into the aromatic character and electron distribution of the heterocyclic system. The geometry of the carboxylic acid group and its orientation relative to the indazole ring would also be precisely determined.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes a detailed understanding of the intermolecular interactions that govern the crystal packing. For this compound, several types of intermolecular interactions are expected.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimers in the solid state through hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net The N-H group of the indazole ring can also participate in hydrogen bonding, acting as a donor.
Halogen Bonding: The chlorine atom on the indazole ring can act as a halogen bond donor, forming interactions with electron-rich atoms such as oxygen or nitrogen on neighboring molecules. mdpi.comresearchgate.net The fluorine atom is generally a weaker halogen bond donor. The presence and nature of these halogen bonds can significantly influence the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Research
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. Consequently, detailed research findings, including absorption maxima (λmax) and molar absorptivity (ε) values, which are necessary for a thorough discussion of its electronic transitions, are not available at this time.
UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength at which this absorption occurs is related to the energy difference between these orbitals. For aromatic and heterocyclic compounds like this compound, these transitions typically involve π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) orbitals.
The core structure of 1H-indazole is a bicyclic aromatic heterocycle, which is known to exhibit characteristic UV absorption bands. The presence of substituents on this ring system, such as the chloro, fluoro, and carboxylic acid groups in the specified compound, would be expected to influence the position and intensity of these absorption bands. These effects, known as bathochromic (red shift), hypsochromic (blue shift), hyperchromic (increased intensity), and hypochromic (decreased intensity) shifts, are dependent on the nature and position of the substituents.
While general principles of UV-Vis spectroscopy suggest the types of electronic transitions that would occur in this molecule, the absence of specific experimental data prevents a detailed analysis and the creation of a data table for this compound. Further experimental research would be required to determine its precise UV-Vis spectral characteristics.
Applications in Chemical Biology and Advanced Synthetic Methodologies
Role as a Versatile Chemical Building Block
The strategic placement of chloro, fluoro, and carboxylic acid functionalities on the indazole core makes 3-chloro-6-fluoro-1H-indazole-4-carboxylic acid a highly versatile precursor for the synthesis of a wide array of complex molecules. These functional groups offer orthogonal reactivity, allowing for selective modifications at different positions of the indazole ring system.
Synthesis of Complex Heterocyclic Systems
The indazole scaffold itself is a key component of many biologically active compounds. The presence of the carboxylic acid group in this compound provides a convenient handle for the construction of more elaborate heterocyclic systems. For instance, the carboxylic acid can be readily converted into amides, esters, or other functional groups, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings.
Furthermore, the chloro and fluoro substituents can be subjected to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at these positions, leading to the generation of diverse libraries of substituted indazoles. These derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems with potential applications in drug discovery. For example, the indazole core is found in a number of kinase inhibitors, and the ability to functionalize it at multiple positions is crucial for optimizing potency and selectivity. researchgate.net
Incorporation into Polycyclic and Macrocyclic Architectures
The development of novel polycyclic and macrocyclic compounds is an area of intense research in medicinal chemistry, as these structures can access unique chemical space and exhibit novel biological activities. This compound can serve as a key building block for the synthesis of such complex architectures.
The carboxylic acid functionality can be used to tether the indazole scaffold to other cyclic or linear fragments. Subsequent intramolecular reactions, such as ring-closing metathesis or macrolactamization, can then be employed to construct the desired polycyclic or macrocyclic framework. The rigid nature of the indazole core can help to pre-organize the molecule for cyclization and impart conformational constraint to the final macrocycle, which can be beneficial for binding to biological targets.
Development of Novel Scaffolds for Chemical Diversification
The concept of "scaffold-based" drug discovery relies on the synthesis of a common core structure that can be readily diversified with a variety of substituents. This compound is an excellent starting point for the development of novel chemical scaffolds.
The differential reactivity of the functional groups allows for a stepwise and controlled diversification strategy. For example, the carboxylic acid can be functionalized first, followed by modification of the chloro and fluoro substituents. This approach allows for the systematic exploration of the chemical space around the indazole core, leading to the identification of new scaffolds with desirable biological properties. The indazole ring itself is a privileged scaffold in medicinal chemistry, and the ability to generate a wide range of derivatives from a single, versatile starting material is highly advantageous. researchgate.net
Exploration in Chemical Biology Research
The unique properties of this compound also make it a valuable tool in chemical biology research, where it can be used to design and synthesize molecular probes and ligands for studying biological systems.
Design and Synthesis of Molecular Probes for Biological Target Identification
Molecular probes are essential tools for identifying and characterizing biological targets of small molecules. These probes typically contain a reactive group or a reporter tag that allows for the visualization or isolation of the target protein.
This compound can be readily incorporated into the design of molecular probes. The carboxylic acid can be used to attach a linker arm, which can then be functionalized with a variety of tags, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging applications. The indazole scaffold can serve as the recognition element that binds to the target protein. The chloro and fluoro substituents can be modified to optimize the binding affinity and selectivity of the probe.
Ligand Development for Receptor Binding Studies
Understanding the interactions between small molecules and their protein targets is crucial for drug design. Receptor binding studies, which measure the affinity of a ligand for its receptor, are a key component of this process.
This compound can be used to develop novel ligands for receptor binding studies. The ability to systematically modify the indazole scaffold at multiple positions allows for the exploration of structure-activity relationships (SAR) and the identification of key interactions that govern binding. For example, by synthesizing a series of derivatives with different substituents at the chloro and fluoro positions, it is possible to probe the size, shape, and electronic properties of the receptor's binding pocket. This information can then be used to design more potent and selective ligands. The indazole core is a common feature in ligands for a variety of receptors, including kinases and G-protein coupled receptors. researchgate.net
Enzyme Inhibition Studies in Mechanistic Biology
The indazole scaffold, a key structural motif in this compound, is a cornerstone in the design of enzyme inhibitors targeting a wide array of proteins crucial in mechanistic biology. Research has demonstrated the versatility of indazole derivatives in inhibiting various enzymes implicated in significant diseases.
Leishmania trypanothione (B104310) reductase enzyme (TryR): Trypanothione reductase is a validated drug target for the treatment of leishmaniasis. Molecular docking studies have shown that derivatives of the 3-chloro-indazole core can form stable bindings within the active site of the Leishmania trypanothione reductase enzyme. nih.govnih.gov These interactions are typically a mix of hydrophobic and hydrophilic contacts, highlighting the potential of this scaffold in developing novel antileishmanial agents. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): As a target for potential disease-modifying therapies for Parkinson's disease, LRRK2 has been the focus of extensive inhibitor development. nih.gov Potent, selective, and central nervous system (CNS)-penetrant inhibitors based on a 1-heteroaryl-1H-indazole scaffold have been discovered and optimized. nih.govnih.gov These compounds function as ATP-competitive inhibitors, and their development often involves integrating structure-based drug design with advanced medicinal chemistry to enhance properties like potency and brain exposure. nih.gov
Monoamine Oxidase (MAO): Indazole-based compounds have been identified as hits in the search for inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov Newer indole-based analogues have been designed and compared to these indazole hits, showing competitive inhibition and high selectivity for the MAO-B isoform. nih.gov
Fibroblast Growth Factor Receptor (FGFR): The indazole core is recognized as a valuable pharmacophore for inhibiting the FGFR family of kinases, which are validated targets in cancer therapy. nih.gov Fragment-based de novo design has led to the identification of indazole-containing compounds that inhibit FGFR1–3. nih.gov These derivatives serve as foundational structures for further optimization to achieve potent and selective FGFR inhibitors. nih.govnih.gov
Bcr-Abl: In the context of chronic myeloid leukemia (CML), the Bcr-Abl tyrosine kinase is a critical therapeutic target. nih.govnih.gov While many inhibitors target the ATP-binding site, resistance, particularly through the T315I mutation, has driven the development of new strategies. nih.govmdpi.com The purine (B94841) scaffold, another nitrogen-containing heterocycle, has been a basis for designing Bcr-Abl inhibitors, and research continues to explore diverse heterocyclic cores, including indazoles, to overcome resistance. nih.govmdpi.com
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in cancer immunotherapy as it helps tumors evade the immune system. nih.govnih.gov The indazole carboxylic acid moiety has been incorporated into the design of IDO1 inhibitors. nih.gov Research in this area has led to the development of potent inhibitors that can modulate the tumor microenvironment and enhance anti-tumor immune responses. nih.gov
The following table summarizes the inhibitory activities of various indazole derivatives against different enzyme targets, as reported in the literature.
| Enzyme Target | Indazole Derivative Type | Reported Activity/Finding |
| TryR | 3-chloro-6-nitro-1H-indazole derivatives | Stable binding in molecular docking studies. nih.govnih.gov |
| LRRK2 | 1-heteroaryl-1H-indazole derivatives | Potent and selective ATP-competitive inhibition. nih.govnih.gov |
| MAO-B | General Indazole-based hits | Served as a reference for more potent indole-based inhibitors. nih.gov |
| FGFR1-3 | General Indazole-containing fragments | Inhibition in the micromolar range with high ligand efficiency. nih.gov |
| Bcr-Abl | General Heterocyclic Scaffolds | Indazole-related structures are explored to overcome drug resistance. nih.govmdpi.com |
| IDO1 | 1H-Indazole-7-carboxylic acid | Used as a building block in the synthesis of potent inhibitors. nih.gov |
Investigation of Molecular Interactions with Biomolecules
The specific placement of halogen atoms on the indazole ring, such as the chloro and fluoro groups in this compound, plays a crucial role in mediating molecular interactions with biomolecules. The fluorine atom, in particular, is known to influence the electronic properties of the molecule. This can lead to specific intermolecular interactions, including π-π stacking and the formation of hydrogen or halogen bonds (H-F). ossila.com These types of interactions are fundamental for the binding affinity and selectivity of a molecule to its biological target, such as an enzyme's active site. The pyrazole (B372694) moiety within the indazole structure also allows for coordination with metal centers in metalloenzymes. ossila.com
Contribution to Advanced Materials Science Research
Polymer and Coating Precursors
Closely related compounds, such as 6-Fluoro-1H-indazole-3-carboxylic acid, are explored for their utility in materials science. chemimpex.com The unique chemical properties imparted by the fluorinated indazole ring make it a candidate for use as a precursor in the synthesis of specialized polymers and coatings. The reactivity of the carboxylic acid group allows it to be incorporated into polymer backbones or used as a functional side group, potentially enhancing properties like thermal stability, chemical resistance, and surface characteristics.
Advanced Functional Materials
The indazole core structure is highly conjugated, making it an interesting building block for electronically active materials. ossila.com Fluorinated indazoles can be functionalized to create novel materials for applications in electronics, such as semiconductors and dyes for dye-sensitized solar cells (DSSCs). ossila.com The electron-deficient nature of the fluorine atom can be used to tune the energy gap of the resulting material, a critical parameter for its optical and electronic performance. ossila.com
Applications in Agricultural Chemistry Research
The indazole scaffold is also relevant in the field of agricultural chemistry. Analogues like 6-Fluoro-1H-indazole-3-carboxylic acid have found applications in the formulation of agrochemicals. chemimpex.com Research in this area focuses on developing effective herbicides and fungicides to improve crop protection. chemimpex.com Furthermore, studies on 3-aryl-1H-indazoles have shown that these compounds can act as growth inhibitors for the roots and shoots of certain plants, such as wheat and sorghum, particularly at higher concentrations. researchgate.net This suggests the potential for developing indazole-based plant growth regulators.
Future Research Directions and Emerging Opportunities
Development of Greener Synthetic Routes and Sustainable Methodologies
The future synthesis of 3-chloro-6-fluoro-1H-indazole-4-carboxylic acid and its derivatives will increasingly prioritize environmentally benign methodologies. Current synthetic strategies for indazoles often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research will likely focus on adopting greener alternatives.
Key areas of development include:
Catalyst-based Approaches: The use of acid-base and transition-metal catalysts has already shown promise in enhancing the efficiency and selectivity of indazole synthesis. Future work will likely explore the use of more abundant and less toxic metal catalysts, such as iron or copper, to replace precious metals like palladium or rhodium.
Eco-Friendly Solvents: A significant shift towards the use of environmentally friendly solvents like water or ethanol (B145695) in halogenation and other synthetic steps is anticipated. This reduces the reliance on volatile organic compounds (VOCs).
One-Pot Syntheses: The development of one-pot, multi-component reactions will be a priority to improve atom economy and reduce the number of intermediate purification steps, thereby minimizing waste and energy consumption.
Exploration of Novel Catalytic Transformations
The functional groups present in this compound offer numerous opportunities for novel catalytic transformations. The indazole core itself is a privileged structure in medicinal chemistry, and the ability to selectively modify it is of high value.
Future research will likely target:
C-H Activation: Direct C-H functionalization is an atom-economical strategy for late-stage modification of the indazole ring. Transition-metal-catalyzed C-H activation could enable the introduction of new substituents at various positions, leading to a diverse range of analogues. Rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of other functionalized 1H-indazoles and could be adapted for this specific scaffold.
Cross-Coupling Reactions: The chloro substituent at the 3-position is a prime site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
Enantioselective Catalysis: For derivatives where chirality is a factor, the development of enantioselective catalytic methods will be crucial. For instance, CuH catalysis has been used for the highly enantioselective synthesis of indazoles with chiral centers at the C3-position.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the synthesis and application of this compound derivatives. DFT calculations can predict a molecule's physicochemical properties, reactivity, and spectroscopic characteristics before synthesis is even attempted.
Future computational studies could focus on:
Predicting Reactivity: DFT can be used to calculate parameters like HOMO-LUMO energy gaps, which provide insights into the chemical reactivity of different sites on the molecule. This can help in predicting the outcomes of various reactions and designing more efficient synthetic routes.
Structure-Property Relationships: By modeling how structural modifications affect electronic properties, researchers can design derivatives with tailored characteristics for specific applications, such as in materials science or as specific enzyme inhibitors in medicinal chemistry.
Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of novel reactions, providing a deeper understanding that can lead to further optimization.
High-Throughput Synthesis and Screening for Chemical Library Development
To explore the potential of the this compound scaffold in drug discovery, the development of chemical libraries for high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds against biological targets to identify potential new drugs.
Future efforts in this area will likely involve:
Combinatorial Chemistry: Using the various reactive sites on the molecule (the carboxylic acid, the chloro group, and C-H bonds), combinatorial synthesis can be employed to generate large libraries of diverse derivatives.
Optimized Screening Libraries: The design of these libraries will be guided by computational analyses to ensure chemical diversity and drug-like properties, increasing the chances of finding active compounds.
Integration with Automation: Automated synthesis platforms can be used to rapidly produce these libraries, accelerating the discovery process.
Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Design
Emerging opportunities include:
AI-Driven Retrosynthesis: AI algorithms can analyze vast amounts of chemical reaction data to propose novel and efficient retrosynthetic pathways, which can be particularly useful for complex heterocyclic compounds. This can help chemists design more effective synthetic routes that might not be immediately obvious.
Predictive Models: ML models can be trained to predict the biological activity or material properties of new derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
Generative Models: AI can be used to generate entirely new molecular structures based on the this compound scaffold that are optimized for specific properties.
Discovery of Unexplored Reactivity Profiles and Transformations
The unique combination of functional groups on this compound suggests that there are likely unexplored reactivity profiles waiting to be discovered. The interplay between the electron-withdrawing fluoro and chloro groups, the acidic carboxylic acid, and the aromatic indazole core could lead to novel chemical transformations.
Future research could investigate:
Umpolung Strategies: Reversing the normal reactivity of a functional group (umpolung) could lead to new synthetic possibilities. For example, treating the indazole as an electrophile instead of a nucleophile has been shown to enable novel C3-functionalization.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful way to initiate novel reactions, and its application to this scaffold could unlock new transformations.
Selective Halogenation: While methods for the halogenation of indazoles exist, developing highly regioselective and metal-free methods for further halogenation of this already substituted ring system remains an area for exploration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example, starting with 3-aminoindazole derivatives, chloro and fluoro groups can be introduced via electrophilic halogenation. Carboxylation at the 4-position is achieved through hydrolysis of ester intermediates or direct oxidation. A reflux setup with acetic acid and sodium acetate (as a catalyst) is commonly used to facilitate condensation, followed by recrystallization for purification .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Critical for verifying substituent positions and aromatic proton environments.
- X-ray crystallography : Resolves stereoelectronic effects and confirms crystal packing (e.g., used in structurally similar chromene derivatives) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies carboxylic acid (-COOH) and indazole ring vibrations .
Q. How can reaction conditions be optimized to maximize yield?
- Methodological Answer :
- Temperature control : Mild temperatures (80–120°C) reduce side reactions.
- Catalyst selection : Sodium acetate in acetic acid enhances cyclocondensation efficiency .
- Reaction time : Shorter reflux periods (2–5 hours) minimize decomposition, as demonstrated in naphthyridine syntheses .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity of derivatives?
- Methodological Answer :
- Purity assessment : Use HPLC to detect by-products (e.g., unreacted precursors or hydrolysis by-products) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with CF3) and test in bioassays .
- Crystallographic analysis : Compare active vs. inactive derivatives to identify critical bonding motifs (e.g., hydrogen-bonding interactions with targets) .
Q. What challenges arise when introducing multiple halogen substituents on the indazole ring?
- Methodological Answer :
- Regioselectivity : Competing reactivity of Cl and F may require protecting groups (e.g., tert-butoxycarbonyl for NH protection) .
- Steric hindrance : Bulky substituents at the 3- and 6-positions can slow carboxylation; microwave-assisted synthesis may enhance reaction rates .
- By-product formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) .
Q. How can computational methods aid in designing stable derivatives of this compound?
- Methodological Answer :
- DFT calculations : Predict electronic effects of substituents on acidity (pKa) and solubility .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
- Degradation modeling : Use QSPR models to assess stability under varying pH and temperature conditions .
Data and Experimental Design
Q. What strategies validate synthetic intermediates when analytical data is limited?
- Methodological Answer :
- Derivatization : Convert intermediates to esters or amides for easier characterization via NMR .
- Comparative analysis : Cross-reference melting points and spectral data with structurally related indazole derivatives (e.g., 6-fluoro-1H-indole-4-carboxylic acid analogs) .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
